(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

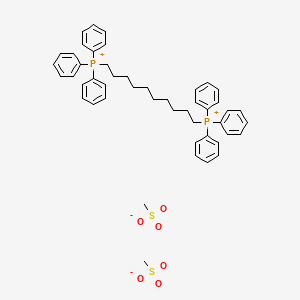

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is a chemical compound known for its unique structure and properties It consists of a decane backbone with two triphenylphosphanium groups attached at the 1 and 10 positions, and each triphenylphosphanium group is further bonded to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically involves the reaction of decane-1,10-diol with triphenylphosphine and methanesulfonyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually require a temperature range of 0°C to room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques suitable for industrial scales, such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: The major products are often the corresponding phosphine oxides.

Reduction: The major products are the reduced forms of the phosphine groups.

Substitution: The major products are the substituted phosphonium salts.

Scientific Research Applications

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating reactions such as catalysis or molecular recognition. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.

Bis(diphenylphosphino)methane: Another phosphine ligand with similar applications in coordination chemistry.

Decane-1,10-diyl bis(oxy)dibenzaldehyde: A compound with a similar decane backbone but different functional groups.

Uniqueness

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is unique due to its combination of a long alkyl chain with phosphonium and methanesulfonate groups

Biological Activity

(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate, with the CAS number 144776-20-5, is a phosphonium salt characterized by its unique structure, which includes two triphenylphosphonium groups linked by a decane backbone. This compound has garnered attention for its potential biological activities, particularly in organic synthesis and medicinal chemistry.

- Molecular Formula : C48H56O6P2S2

- Molecular Weight : 855.0 g/mol

- Structure : The compound features a central decane chain with two triphenylphosphonium moieties, which are known to participate in various chemical reactions due to their nucleophilic properties.

Synthesis

The synthesis of this compound typically involves the reaction of decane-1,10-diol with triphenylphosphine in the presence of dimethanesulfonyl chloride. This straightforward synthetic pathway can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that compounds containing phosphonium groups may exhibit anticancer activity. The triphenylphosphonium moieties can target mitochondria, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that phosphonium salts could induce cell death in various cancer cell lines through mitochondrial targeting, suggesting that this compound might have similar effects.

Antimicrobial Activity

Phosphonium salts have also been investigated for their antimicrobial properties. The unique structure of this compound may enhance its interaction with microbial membranes, potentially leading to increased membrane permeability and cell death.

- Research Findings : In vitro studies have shown that certain phosphonium compounds exhibit bactericidal activity against Gram-positive bacteria, indicating a possible application for this compound in treating infections.

Comparative Analysis

The following table summarizes the biological activities of selected phosphonium compounds compared to this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potential | Potential | Mitochondrial targeting |

| Triphenylphosphine oxide | Moderate | Low | ROS production |

| Benzyltriphenylphosphonium chloride | High | Moderate | Membrane disruption |

Safety and Toxicity

Safety assessments indicate that this compound has an oral LD50 greater than 2000 mg/kg, suggesting low acute toxicity. However, further studies are necessary to fully understand its safety profile and potential side effects in vivo.

Properties

CAS No. |

144776-20-5 |

|---|---|

Molecular Formula |

C48H56O6P2S2 |

Molecular Weight |

855.0 g/mol |

IUPAC Name |

methanesulfonate;triphenyl(10-triphenylphosphaniumyldecyl)phosphanium |

InChI |

InChI=1S/C46H50P2.2CH4O3S/c1(3-5-25-39-47(41-27-13-7-14-28-41,42-29-15-8-16-30-42)43-31-17-9-18-32-43)2-4-6-26-40-48(44-33-19-10-20-34-44,45-35-21-11-22-36-45)46-37-23-12-24-38-46;2*1-5(2,3)4/h7-24,27-38H,1-6,25-26,39-40H2;2*1H3,(H,2,3,4)/q+2;;/p-2 |

InChI Key |

FSHFMFOMLOSGRT-UHFFFAOYSA-L |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.